![molecular formula C16H23N3O2 B2720761 N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008054-54-3](/img/structure/B2720761.png)
N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
“N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. This compound is a derivative of quinoxaline, a class of compounds that have been found to possess diverse pharmacological and biological properties .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as the compound , can be achieved through various methods. These include the condensation of aromatic diamines with dicarbonyl derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” can undergo are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” include a molecular weight of 289 . The boiling point is predicted to be 554.1±50.0 °C and the density is predicted to be 1.084±0.06 g/cm3 .Scientific Research Applications
Comparative Metabolism in Herbicides
N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, as a chloroacetamide herbicide, is studied for its metabolism in human and rat liver microsomes. Research by Coleman et al. (2000) highlights the metabolic pathways of similar compounds in herbicides, leading to potential carcinogenic products through complex metabolic activation pathways. This study emphasizes the importance of understanding these pathways for safety evaluations of herbicides including chloroacetamide derivatives (Coleman et al., 2000).
Potential Anticancer and Antimicrobial Agents
Research by Ahmed et al. (2018) on substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, which are structurally related to the subject compound, demonstrates potential as broad-spectrum antibacterial and antifungal agents. These compounds also show promising anticancer effects, indicating the potential for similar quinoxaline derivatives in medical applications (Ahmed et al., 2018).
Environmental Water Sample Analysis
A study by Houdier et al. (2000) utilizes similar compounds for trace measurement of carbonyl compounds in water samples. This indicates the potential application of N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in environmental monitoring and analysis (Houdier et al., 2000).
Antifungal Agents
Bardiot et al. (2015) discuss 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, similar to the compound , showing antifungal activity against Candida and Aspergillus species. This points to the potential of N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide as an antifungal agent (Bardiot et al., 2015).
Anticonvulsant Properties
The anticonvulsant activity of similar compounds was evaluated by Ibrahim et al. (2013), indicating the potential of such compounds, including N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, in neurological applications (Ibrahim et al., 2013).
properties
IUPAC Name |
N-butyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-5-6-17-15(20)9-14-16(21)19-13-8-11(3)10(2)7-12(13)18-14/h7-8,14,18H,4-6,9H2,1-3H3,(H,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWKZYEOUIYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
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